molecular formula C9H5N3O5 B050182 4-Nitrophenyl 3-diazopyruvate CAS No. 111337-51-0

4-Nitrophenyl 3-diazopyruvate

Cat. No. B050182
M. Wt: 235.15 g/mol
InChI Key: VCRPKWLNHWPCSR-YVMONPNESA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Nitrophenyl 3-diazopyruvate involves the cyclization of chalcone and hydrazine hydrate without acetate acid as a catalyst . The reactants are refluxed for 30 hours and controlled by Thin Layer Chromatography (TLC) .


Molecular Structure Analysis

The molecular structure of 4-Nitrophenyl 3-diazopyruvate is characterized by the presence of a nitrophenyl group . This group is known for its electron-withdrawing ability .


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction used to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing this reaction .

Scientific Research Applications

  • Photoactivatable Cross-linking Bioprobes :

    • Use: Developed as a heterobifunctional cross-linking agent for the synthesis of photoaffinity probes and photoactivatable cross-linking agents, specific to nucleophiles.
    • Process: Acylates primary and secondary amines to form 3-diazopyruvamides; upon photolysis, produces a ketene amide, acylating nucleophilic species to form malonic acid amide derivatives.
    • Applications: Synthesized from amino acids and used in reactions with rabbit muscle aldolase, forming mainly dimeric cross-linked species.
    • (Goodfellow, Settineri, & Lawton, 1989)
  • DNA Immobilisation on Paramagnetic Beads :

    • Use: Light-dependent covalent immobilisation of synthetic DNA oligomers to amino-coated paramagnetic beads.
    • Process: Uses 4-nitrophenyl 3-diazopyruvate for attaching 5' amino-modified DNA to silica and polystyrene paramagnetic beads.
    • Applications: Used in hybridisation experiments and DNA computing.
    • (Penchovsky, Birch‐Hirschfeld, & McCaskill, 2000)
  • Surface Grafting on Carbon and Metallic Surfaces :

    • Use: Grafting of 4-nitrophenyl groups on carbon or metallic surfaces without external electrochemical induction.
    • Process: Clean surfaces dipped in a solution of 4-nitrobenzene diazonium salt, leading to spontaneous formation of a multilayer coating.
    • Applications: Investigated influence of immersion time and salt concentration on grafting.
    • (Adenier et al., 2005)
  • Surface Raman Spectroscopy on Carbon Surfaces :

    • Use: Observation of reactions of organic monolayers on carbon surfaces.
    • Process: 4-Nitrophenyl radical generated by electroreduction, bonding to the carbon surface, and observed via Raman spectroscopy.
    • Applications: Electrochemical reduction of the nitrophenyl surface yielded insights into potential formation of an amine.
    • (Liu & McCreery, 1995)
  • Electrochemical Detection of NADH :

    • Use: Application of 4-nitrophenyl diazonium modified electrodes for detecting NADH.
    • Process: Selective activation of electrodes, conversion of nitro groups to amines, and crosslinking to the NADH oxidant.
    • Applications: Demonstrated potential in developing multianalyte electrochemical sensors.
    • (Harper et al., 2007)

Future Directions

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway . Future research may focus on optimizing this reaction and exploring the potential applications of 4-Nitrophenyl 3-diazopyruvate in various fields.

properties

IUPAC Name

(4-nitrophenyl) 3-diazo-2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O5/c10-11-5-8(13)9(14)17-7-3-1-6(2-4-7)12(15)16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRPKWLNHWPCSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(=O)C=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl 3-diazopyruvate

CAS RN

111337-51-0
Record name 4-Nitrophenyl 3-diazopyruvate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111337510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
E Birch-Hirschfeld, R Egerer, HM Striebel… - Collection of …, 2016 - cccc.uochb.cas.cz
… methods: a) 4-nitrophenyl 3-diazopyruvate(DAPpNP) … 4-nitrophenyl 3-diazopyruvate (1), is reacted with glass slides … -oligonucleotides to 4-nitrophenyl-3-diazopyruvate coated and UV …
Number of citations: 4 cccc.uochb.cas.cz
R Penchovsky, E Birch-Hirschfeld… - Nucleic Acids …, 2000 - academic.oup.com
… A hetero-bifunctional photo-reactive cross-linking chemical, 4-nitrophenyl 3-diazopyruvate, is applied to attach 5′ amino-modified DNA to both silica and polystyrene paramagnetic …
Number of citations: 24 academic.oup.com
Z Földes-Papp, R Egerer, E Birch-Hirschfeld… - Molecular …, 2004 - Springer
… 4-Nitrophenyl-3-Diazopyruvate (DAPpNP) Chemistry A hetero-bifunctional photoreactive cross-linking reagent, 4-nitrophenyl-3-diazopyruvate (1), was mixed with glass slides bearing …
Number of citations: 53 link.springer.com
RD Penchovsky - 2003 - kups.ub.uni-koeln.de
… Modification of amino-coated beads with a photoreactive bifunctional cross-linker 4nitrophenyl 3-diazopyruvate 4-nitrophenyl 3-diazopyruvate was obtained from Molecular Probes, Inc. (…
Number of citations: 6 kups.ub.uni-koeln.de
HM Striebel, E Birch-Hirschfeld… - Current …, 2003 - ingentaconnect.com
… In a third chemical immobilization strategy, a heterobifunctional photoreactive cross-linking chemical, 4nitrophenyl 3-diazopyruvate (DAPpNP), (1), is reacted with glass slides bearing …
Number of citations: 63 www.ingentaconnect.com
H Seliger, M Hinz, E Happ - Current pharmaceutical …, 2003 - ingentaconnect.com
The interactions of nucleic acids technology and the technology of arrayed nucleic acids are described, showing the interdependence of nucleic acids chemistry, surface chemistry, (…
Number of citations: 31 www.ingentaconnect.com
D Sethi - 2003 - lib.unipune.ac.in
During the past decades, solid-phase synthesis methodology has remained a proficient and preferred tool for preparation of oligonucleotides and their modified analogues.^-^ …
Number of citations: 2 lib.unipune.ac.in
D Sethi, RP Gandhi, P Kuma… - Biotechnology Journal …, 2009 - Wiley Online Library
The development of oligonucleotide‐based microarrays (biochips) is a major thrust area in the rapidly growing biotechnology industry, which encompasses a diverse range of research …
Number of citations: 17 onlinelibrary.wiley.com
Z Földes-Papp - Genomic and Personalized Medicine, 2009 - ncbi.nlm.nih.gov
The advances discussed in this chapter should be relevant to a broad and heterogeneous readership because of their significance, novelty, or wide applicability of viral chip technology …
Number of citations: 5 www.ncbi.nlm.nih.gov

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